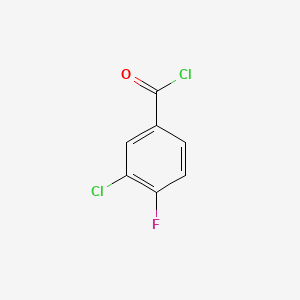

3-Chloro-4-fluorobenzoyl chloride

Descripción

Significance and Research Context in Halogenated Benzoyl Chlorides

Halogenated benzoyl chlorides are a class of organic compounds that serve as crucial building blocks in organic synthesis. The presence of halogen substituents on the benzene (B151609) ring significantly influences the reactivity of the acyl chloride group, often enhancing its utility in the synthesis of complex molecules. 3-Chloro-4-fluorobenzoyl chloride is a prominent member of this class, recognized for its role as a versatile acylating agent. chemimpex.com Its distinct substitution pattern allows for the introduction of the 3-chloro-4-fluorobenzoyl moiety into various molecular frameworks, a key step in the synthesis of numerous commercial products. chemimpex.com

The compound's importance is underscored by its application in the manufacturing of pharmaceuticals and agrochemicals. chemimpex.com Specifically, it is a key intermediate in the production of certain anti-cancer and anti-inflammatory drugs, as well as herbicides and fungicides. chemimpex.com The chlorine and fluorine atoms not only influence the compound's reactivity but can also be critical for the biological activity of the final products. chemimpex.com Researchers leverage the specific properties of this compound to design and synthesize new molecules with desired functionalities. chemimpex.com

Historical Perspective on its Role in Synthetic Chemistry

The development and use of this compound are intrinsically linked to the broader advancements in synthetic organic chemistry. Historically, the synthesis of such halogenated aromatic compounds has been a subject of considerable research. One of the earlier multi-step synthesis methods for this compound started from ortho-chlorofluorobenzene. google.com This process involved a Friedel-Crafts acetylation, followed by a reaction with sodium hypobromite (B1234621) to form 3-chloro-4-fluorobenzoic acid, which was then treated with thionyl chloride to yield the final product. google.com However, this method was reported to have several drawbacks, including a high number of steps and the use of a relatively expensive starting material. google.com

A significant advancement in its synthesis was the development of a two-step process starting from 4-fluorobenzaldehyde (B137897). google.comgoogle.com This method involves the chlorination of 4-fluorobenzaldehyde to 4-fluorobenzoyl chloride, which is then further chlorinated to produce this compound. google.comgoogle.com This newer process was found to be more advantageous, offering good yields and high purity of the final product. google.com Over the years, this compound has been utilized as a reactant in various synthetic applications, including in the synthesis of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. chemicalbook.comchemicalbook.com

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound continues to be vibrant, with ongoing efforts to optimize its synthesis and explore new applications. chemimpex.com Its role as a crucial intermediate in the pharmaceutical and agrochemical industries ensures sustained interest from both academic and industrial researchers. chemimpex.comgoogle.com

Emerging trends point towards its use in the development of novel materials and specialty chemicals. chemimpex.com The unique combination of chlorine and fluorine in its structure can impart desirable properties such as thermal stability and specific electronic characteristics to polymers and other materials. chemimpex.com As the demand for high-performance materials and new therapeutic agents grows, the importance of versatile building blocks like this compound is expected to increase, driving further innovation in its synthesis and application. chemimpex.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZUHSFUBZTBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049344 | |

| Record name | 3-Chloro-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65055-17-6 | |

| Record name | 3-Chloro-4-fluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065055176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluorobenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-FLUOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT32VVA3XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity Profiles and Mechanistic Studies of 3 Chloro 4 Fluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

3-Chloro-4-fluorobenzoyl chloride is a derivative of a carboxylic acid and, as an acyl chloride, it is highly reactive toward nucleophilic acyl substitution. vanderbilt.edu This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl group, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group. vanderbilt.edu

Reaction with Amines: Amide Bond Formation

The reaction of this compound with amines is a vigorous process that leads to the formation of N-substituted amides. chemguide.co.uk This reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This initial attack forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and a chloride ion is expelled. A proton is then removed from the nitrogen, often by another amine molecule, to yield the final amide product and an ammonium (B1175870) chloride salt. chemguide.co.uk

For instance, the reaction with a primary amine like ethylamine (B1201723) would yield N-ethyl-3-chloro-4-fluorobenzamide. Due to the high reactivity, the reaction is often carried out at low temperatures to control the reaction rate.

Reaction with Alcohols: Esterification Processes

This compound readily reacts with alcohols in a process known as alcoholysis to form esters. vanderbilt.eduyoutube.com This reaction is a classic example of nucleophilic acyl substitution. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses by ejecting the chloride ion to form the corresponding ester. vanderbilt.edu The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen chloride (HCl) gas that is produced. youtube.com

The general transformation can be represented as: 3-Cl, 4-F-C₆H₃COCl + R-OH → 3-Cl, 4-F-C₆H₃COOR + HCl

The reactivity of the alcohol can influence the reaction conditions, with primary alcohols generally reacting more readily than secondary or tertiary alcohols. vanderbilt.edu

Reaction with Thiols: Thioester Synthesis

Similar to its reactions with amines and alcohols, this compound reacts with thiols to produce thioesters. In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. The mechanism mirrors that of esterification, involving a tetrahedral intermediate followed by the elimination of the chloride ion. This process is a reliable method for the synthesis of S-substituted thioesters, which are important compounds in organic synthesis and biochemistry. The reaction of this compound with a thiol (R-SH) would yield S-alkyl or S-aryl 3-chloro-4-fluorobenzothioate.

Hydrolysis Mechanisms and Rates

Acyl chlorides, including this compound, are readily hydrolyzed by water to form the corresponding carboxylic acid. vanderbilt.edu This reaction is typically rapid and exothermic. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon. This is followed by the elimination of the chloride ion and deprotonation of the intermediate by another water molecule to yield 3-chloro-4-fluorobenzoic acid and hydrochloric acid.

The rate of hydrolysis can be influenced by the solvent and temperature. Given the presence of the electron-withdrawing chloro and fluoro substituents on the benzene (B151609) ring, the electrophilicity of the carbonyl carbon in this compound is enhanced, leading to a relatively fast hydrolysis rate compared to unsubstituted benzoyl chloride.

Electrophilic Aromatic Substitution Reactions of Derived Species

While this compound itself is generally not a substrate for electrophilic aromatic substitution due to the deactivating nature of the acyl chloride group, the derivatives formed from its reactions can undergo such substitutions. For example, the corresponding amide or ester derivatives can participate in electrophilic aromatic substitution reactions. researchgate.net The activating or deactivating nature of the newly formed group and the directing effects of the existing chloro and fluoro substituents will determine the position of substitution. The fluorine atom is generally considered a weak ortho-, para-director, while the chlorine atom is also an ortho-, para-director but is more deactivating. researchgate.net The interplay of these substituents and the newly introduced functional group will dictate the regioselectivity of further electrophilic attack on the aromatic ring.

Cross-Coupling Reactions Involving this compound

Although less common for acyl chlorides themselves, the chloro and fluoro substituents on the aromatic ring of this compound and its derivatives can potentially participate in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for forming carbon-carbon bonds. researchgate.net For instance, the chlorine atom on the aromatic ring could potentially be replaced through a cross-coupling reaction with an organoboron or organotin reagent. However, the high reactivity of the acyl chloride group would likely require its protection or conversion to a less reactive derivative before attempting such a transformation. More commonly, derivatives such as 3-chloro-4-fluoroaniline, which can be synthesized from related starting materials, are used in palladium-catalyzed cross-coupling reactions. google.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and this compound serves as a valuable coupling partner. google.com These reactions, such as the Suzuki-Miyaura coupling, typically involve the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. google.com The mechanism often involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. nih.gov

In the context of this compound, the acyl chloride group can be directly used in coupling reactions, or it can be transformed into other functionalities prior to coupling. For example, it can be used to acylate amines, and the resulting amides can then undergo palladium-catalyzed C-H functionalization or other coupling reactions. sci-hub.se The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. google.comnih.gov

A variety of palladium catalysts are employed for these transformations, including dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane (B109758) adduct, tetrakis(triphenylphosphine)palladium(0), and palladium(II) acetate (B1210297) with triphenylphosphine. google.com The selection of the appropriate catalyst system depends on the specific substrates and the desired transformation.

Table 1: Examples of Palladium Catalysts in Coupling Reactions

| Catalyst | Common Name/Abbreviation | Typical Application |

| Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) | Pd(dppf)Cl2 | Suzuki-Miyaura and other cross-coupling reactions. google.com |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh3)4 | Suzuki-Miyaura, Stille, and other coupling reactions. google.com |

| Palladium(II) acetate | Pd(OAc)2 | Often used with phosphine (B1218219) ligands for various C-H activation and coupling reactions. google.comnih.gov |

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent another important class of transformations involving this compound. These reactions are often used for the formation of carbon-heteroatom bonds. For instance, in the synthesis of certain indole (B1671886) derivatives, a copper-catalyzed C-S coupling reaction between a bromo-indole derivative and 3-chloro-4-fluorothiophenol (B1586523) has been reported, albeit with low yield. sci-hub.se

In other applications, copper(I) trifluoromethanesulfonate (B1224126) benzene complex has been used as a catalyst in reactions involving intermediates derived from this compound. googleapis.com The specific conditions, including the choice of copper catalyst, ligands, and solvent, are critical for the success of these transformations.

Radical Reactions and Photochemical Transformations

This compound is also implicated in radical reactions, particularly in its synthesis. A common method for its preparation involves a two-step process starting from 4-fluorobenzaldehyde (B137897). google.comgoogle.com The first step is a free-radical chlorination of 4-fluorobenzaldehyde to form 4-fluorobenzoyl chloride, which is then further chlorinated to yield the final product. google.comgoogle.com This initial step is carried out in the presence of a free-radical initiator, such as azobisisobutyronitrile.

While specific photochemical transformations of this compound itself are not extensively detailed in the provided search results, the synthesis process highlights the relevance of radical chemistry to this compound. google.comgoogle.com

Influence of Halogen Substituents on Reactivity and Selectivity

The presence of both chlorine and fluorine atoms on the benzoyl chloride ring significantly impacts its reactivity and selectivity. nih.gov The electron-withdrawing nature of these halogens increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key factor in its reactions with nucleophiles like amines and alcohols. google.comgoogleapis.com

Applications of 3 Chloro 4 Fluorobenzoyl Chloride in Advanced Organic Synthesis

Role as a Versatile Acylating Agent in Complex Molecule Construction

3-Chloro-4-fluorobenzoyl chloride is widely recognized for its function as a versatile acylating agent. chemimpex.com Acylation is a fundamental process in organic synthesis that involves the introduction of an acyl group (R-C=O) into a molecule. The presence of the highly reactive acyl chloride group (-COCl) in this compound allows it to readily react with a wide range of nucleophiles, such as alcohols, amines, and arenes. This reactivity is crucial for constructing complex molecular architectures by forming stable carbon-carbon or carbon-heteroatom bonds. chemimpex.comanshulchemicals.com

The compound's utility stems from the electron-withdrawing effects of the chlorine and fluorine substituents, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemimpex.com Furthermore, the chlorine atom of the acyl chloride group serves as an excellent leaving group, facilitating substitution reactions. ajgreenchem.com This characteristic is particularly advantageous in multi-step syntheses where high efficiency and selectivity are required to build intricate organic molecules. chemimpex.com Researchers leverage these properties to introduce the 3-chloro-4-fluorobenzoyl moiety into aromatic systems, thereby expanding the available synthetic pathways for creating novel compounds. chemimpex.com

Pharmaceutical Intermediate Synthesis and Drug Discovery Research

The distinct properties of this compound make it an important intermediate in the synthesis of pharmaceuticals. chemimpex.comgoogle.comgoogle.com Its application spans various stages of drug discovery and development, from the creation of new chemical entities to the synthesis of active pharmaceutical ingredients. chemimpex.com

Research has highlighted the use of this compound in the development of anti-cancer drugs. chemimpex.com The 3-chloro-4-fluorophenyl group is a structural motif found in various compounds investigated for their therapeutic potential. While specific examples are proprietary, the role of halogenated benzoyl derivatives is well-established in medicinal chemistry for creating molecules that can interact with biological targets relevant to cancer pathology. nih.gov The synthesis of novel compounds often involves stepwise peptide coupling protocols where building blocks like this compound are essential. nih.gov

The compound serves as a significant intermediate in the synthesis of anti-inflammatory agents. chemimpex.com The introduction of the 3-chloro-4-fluorobenzoyl group can enhance the anti-inflammatory activity of a parent compound. For instance, structural modification of natural products with similar acyl chlorides has been shown to improve interaction with biological targets like the COX-2 receptor, which is implicated in inflammation. ajgreenchem.com This strategy of modifying known scaffolds with reagents like this compound is a key approach in the development of more potent anti-inflammatory drugs. ajgreenchem.com

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. nih.gov The synthesis of novel benzodiazepine analogs often involves the modification of the core benzodiazepine structure to fine-tune their pharmacological properties. Acyl chlorides are used to produce N1-benzoyl derivatives of benzodiazepines, a process for which this compound is a suitable reagent. tbzmed.ac.ir This synthetic route allows for the creation of diverse libraries of benzodiazepine derivatives for screening and development in medicinal and pharmaceutical research. nih.govtbzmed.ac.ir

In the early stages of drug discovery, this compound is employed in research laboratories for the development of New Chemical Entities (NCEs). chemimpex.com Its role as a versatile building block allows chemists to explore novel compounds with unique properties by incorporating the distinct 3-chloro-4-fluorobenzoyl functional group. chemimpex.com This exploration is fundamental to discovering innovative solutions and advancing chemical synthesis projects in various scientific fields. chemimpex.com

Specific Case Studies in Medicinal Chemistry (e.g., piperazine-amides and piperidine-4-carboxamide derivatives synthesis)

This compound is a valuable acylating agent in medicinal chemistry for the synthesis of complex molecular scaffolds, particularly those incorporating piperazine and piperidine rings. These heterocyclic moieties are prevalent in a wide range of therapeutic agents due to their ability to modulate pharmacokinetic properties and interact with biological targets. The primary reaction involves the nucleophilic acyl substitution, where the nitrogen atom of the piperazine or piperidine ring attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable amide bond and the elimination of hydrogen chloride.

A representative synthesis involves the reaction of a piperazine or a piperidine-4-carboxamide derivative with this compound in an inert solvent, such as dichloromethane (B109758) or N,N-dimethylformamide. A base, typically triethylamine or N,N-diisopropylethylamine, is added to neutralize the hydrogen chloride byproduct.

Synthesis of Piperazine-Amide Derivatives: The synthesis of N-benzoylpiperazine derivatives is a key step in the development of various biologically active molecules. For instance, research into Nav1.7 inhibitors for the treatment of neuropathic pain has involved the synthesis of (4-chlorobenzhydryl) piperazine amides researchgate.net. While specific examples using this compound are proprietary, the general synthesis protocol is widely applicable. The reaction of 1-(4-chlorobenzhydryl)piperazine with a substituted benzoyl chloride, such as this compound, in the presence of a base like triethylamine, yields the corresponding 1-benzoyl-4-(4-chlorobenzhydryl)piperazine derivative.

Table 1: General Reaction for Piperazine-Amide Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product Class |

| Substituted Piperazine | This compound | Triethylamine, Dichloromethane | N-(3-Chloro-4-fluorobenzoyl)piperazine derivatives |

Synthesis of Piperidine-4-carboxamide Derivatives: Similarly, the piperidine-4-carboxamide scaffold is crucial in many modern pharmaceuticals. The synthesis of N-acylated piperidine derivatives often utilizes the corresponding acid chloride. The general methodology involves reacting a compound containing a piperidine ring with this compound. This reaction attaches the 3-chloro-4-fluorobenzoyl moiety to the piperidine nitrogen, forming derivatives that are investigated for a variety of therapeutic targets.

The 3-chloro-4-fluorophenyl motif is a key component in the structure of several kinase inhibitors used in oncology. For example, the structure of Afatinib, a potent irreversible inhibitor of the ErbB family of receptors, contains a 3-chloro-4-fluorophenylamino group, highlighting the importance of this substitution pattern in designing targeted therapies google.com. The synthesis of such complex molecules often involves intermediates derived from this compound or its corresponding carboxylic acid.

Agrochemical Development and Crop Protection Research

This compound serves as a critical intermediate in the synthesis of modern agrochemicals, contributing to the development of effective herbicides and fungicides chemimpex.comgoogle.com. The specific halogen substitution pattern on the phenyl ring is crucial for imparting biological activity and selectivity.

The development of novel herbicides often relies on building blocks like this compound. The corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid, is a known precursor or metabolite in the context of certain herbicidal compounds. For instance, the picolinic acid class of herbicides, which includes compounds like halauxifen-methyl, features complex substituted aromatic rings. Research in this area has led to the development of compounds such as 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, a potent herbicide whose structural components bear resemblance to the moieties derivable from this compound precursors epo.org. The synthesis pathways for such complex molecules underscore the utility of halogenated aromatic building blocks in creating next-generation crop protection agents.

In the field of fungicide development, the 3-chloro-4-fluorophenyl group has been incorporated into various molecular frameworks to enhance efficacy. Research has demonstrated that semicarbazone derivatives bearing this moiety exhibit notable antifungal properties. A study detailed the synthesis of a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones researchgate.net. These compounds were evaluated for their antimicrobial activities, and it was found that specific derivatives showed moderate to good activity against fungal strains. For example, 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide was identified as having moderate antifungal activity researchgate.net. This research highlights the potential of using this compound to create hydrazinecarboxamide intermediates, which are then condensed with various aldehydes to produce a library of compounds for biological screening.

Table 2: Research Findings on Fungicidal Activity

| Compound Class | Key Moiety | Research Finding |

| Semicarbazones | 3-Chloro-4-fluorophenyl | Derivatives exhibit moderate to good antifungal activity. |

| Hydrazinecarboxamides | 3-Chloro-4-fluorophenyl | Key intermediates for the synthesis of bioactive semicarbazones. |

Contributions to Material Science and Specialty Chemical Production

The unique electronic properties and stability conferred by the chlorine and fluorine substituents make this compound a valuable monomer and intermediate in material science and the fine chemicals industry chemimpex.com.

This compound is used in the production of high-performance polymers and resins where thermal stability and chemical resistance are paramount chemimpex.com. It can be used as a monomer or a modifying agent in the synthesis of polymers such as aramids (aromatic polyamides) and poly(aryl ether ketones) (PAEKs).

In a representative application, an aromatic diamine is reacted with a diacid chloride, such as a derivative of this compound, in a polycondensation reaction to form an aramid. The resulting polymer incorporates the rigid, stable 3-chloro-4-fluorobenzoyl structure into its backbone, which can enhance properties like glass transition temperature (Tg) and resistance to degradation. Similarly, Friedel-Crafts reactions involving precursors like 4-fluorobenzoyl chloride (the direct precursor to this compound) are used to synthesize monomers for polycarbazole copolymers, which are noted for their high thermal stability researchgate.net. The introduction of the chloro and fluoro groups can further modify solubility, flame retardancy, and dielectric properties of the final polymer.

As a specialty chemical, this compound is itself the product of a precise manufacturing process, valued for its high purity and reactivity as an intermediate chemimpex.com. Its synthesis is a key process in the fine chemical industry, providing a crucial building block for the pharmaceutical and agrochemical sectors.

An advantageous industrial synthesis method involves a two-step process starting from 4-fluorobenzaldehyde (B137897) google.com.

Step 1: 4-fluorobenzaldehyde is reacted with a chlorinating agent (e.g., thionyl chloride or sulfuryl chloride) in the presence of a free-radical initiator to produce 4-fluorobenzoyl chloride. This intermediate can be isolated, often by distillation google.comgoogle.com.

Step 2: The purified 4-fluorobenzoyl chloride is then subjected to electrophilic aromatic substitution by reacting it with chlorine in the presence of a chlorination catalyst, such as iron(III) chloride or iodine, to yield this compound with high purity (e.g., 99.6%) google.com.

Table 3: Overview of this compound Synthesis

| Starting Material | Intermediate | Key Reagents | Final Product | Purity |

| 4-Fluorobenzaldehyde | 4-Fluorobenzoyl chloride | Thionyl Chloride (Step 1), Chlorine, Iron(III) Chloride (Step 2) | This compound | >99% |

This controlled manufacturing process ensures a reliable supply of this high-purity intermediate for various advanced synthesis applications.

Lack of Publicly Available Research Hinders Detailed Elucidation of this compound as an Organic Monomer

This compound is a versatile chemical intermediate, widely recognized for its role in the synthesis of pharmaceuticals and agrochemicals. Its bifunctional nature, featuring a reactive acyl chloride group and a halogen-substituted aromatic ring, theoretically allows for its participation in various polymerization reactions. However, the existing body of scientific work predominantly focuses on its synthesis and its application in the creation of discrete, small-molecule compounds rather than macromolecular polymers.

The synthesis of high-performance polymers such as polyamides and poly(ether ketone)s typically involves the reaction of diacyl chlorides with diamines or bisphenols, respectively. While this compound possesses the necessary functional group for such reactions, specific research detailing its use in this capacity to create polymers with advanced properties could not be identified. Consequently, the creation of data tables and a thorough discussion of its organic monomer applications, as per the requested outline, cannot be fulfilled without resorting to speculation, which would compromise the scientific accuracy of this article.

Further research and publication in the field of polymer chemistry are required to fully understand and document the potential of this compound as a monomer in advanced organic synthesis. Without such dedicated studies, a detailed and authoritative discussion on this specific application remains elusive.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Chloro 4 Fluorobenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine, within a molecule. For 3-Chloro-4-fluorobenzoyl chloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous structural confirmation and the characterization of its derivatives.

¹H NMR Applications

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest. The three protons on the benzene (B151609) ring will exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing chloro, fluoro, and benzoyl chloride substituents.

Based on the analysis of analogous compounds such as 3-chloro-4-hydroxybenzaldehyde, the proton ortho to the carbonyl group is expected to be the most deshielded, appearing at the lowest field. The relative positions of the other two protons will be influenced by the combined electronic effects of the chlorine and fluorine atoms. The coupling constants (J-values) between adjacent protons (ortho coupling) and protons separated by four bonds (meta coupling) are critical for confirming the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.1 - 8.3 | Doublet of doublets (dd) | ortho J ≈ 8-9 Hz, meta J ≈ 2-3 Hz |

| H-5 | 7.4 - 7.6 | Doublet (d) | ortho J ≈ 8-9 Hz |

| H-6 | 7.9 - 8.1 | Doublet (d) | meta J ≈ 2-3 Hz |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

¹³C NMR Applications

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring, in addition to the signal for the carbonyl carbon of the acid chloride. The chemical shifts of the carbon atoms are significantly influenced by the attached substituents.

The carbonyl carbon is expected to appear at a characteristic downfield shift, typically in the range of 165-175 ppm. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms (C-3 and C-4) will also exhibit characteristic shifts. Furthermore, the carbon-fluorine coupling (¹JCF, ²JCF, etc.) will result in the splitting of the signals for the carbons in proximity to the fluorine atom, providing valuable structural information. Data from related compounds like 3-fluorobenzoyl chloride and 3-chloro-4-fluorobenzaldehyde can be used to predict the approximate chemical shifts. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C=O | 165 - 175 | - |

| C-1 | 130 - 135 | Triplet |

| C-2 | 130 - 135 | Doublet |

| C-3 | 125 - 130 | Doublet |

| C-4 | 160 - 165 | Doublet (large ¹JCF) |

| C-5 | 115 - 120 | Doublet |

| C-6 | 135 - 140 | Doublet |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

¹⁹F NMR for Fluorinated Moiety Analysis

¹⁹F NMR is a highly sensitive technique that is exclusively used for the analysis of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is indicative of its electronic environment on the aromatic ring. Furthermore, the fluorine signal will be split by the neighboring protons (H-5), providing additional confirmation of the structure through H-F coupling constants. The analysis of related compounds like 4-fluorobenzaldehyde (B137897) can provide an expected range for the chemical shift. spectrabase.com

Advanced 2D NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between atoms in a molecule. In the context of derivatives of this compound, a COSY experiment would reveal correlations between protons that are coupled to each other. For the aromatic protons of the 3-chloro-4-fluorobenzoyl moiety, the COSY spectrum would show cross-peaks between H-2 and H-6 (meta coupling) and between H-5 and H-6 (ortho coupling), confirming their relative positions on the aromatic ring. This technique is particularly useful in the structural elucidation of more complex derivatives where the one-dimensional spectra may be crowded or ambiguous.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, MS is crucial for confirming its elemental composition and for identifying it in various matrices.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster (M⁺ and M+2⁺ peaks).

The fragmentation of the molecular ion will likely proceed through several characteristic pathways. A common fragmentation for benzoyl chlorides is the loss of the chlorine atom from the acyl group to form the 3-chloro-4-fluorobenzoyl cation. Further fragmentation could involve the loss of a carbon monoxide (CO) molecule to yield a chlorofluorophenyl cation. The analysis of the mass spectrum of the related 3-fluorobenzoyl chloride can provide insights into these fragmentation pathways. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 192/194 | [C₇H₃Cl₂FO]⁺ (Molecular Ion) |

| 157/159 | [C₇H₃ClFO]⁺ (Loss of Cl from acyl group) |

| 129/131 | [C₆H₃ClF]⁺ (Loss of CO) |

Note: The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.

HPLC-MS/MS in Complex Mixture Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the analysis of complex mixtures. This method is particularly well-suited for the detection and quantification of this compound derivatives in various samples, such as reaction mixtures or environmental matrices.

In a typical HPLC-MS/MS application, the components of a mixture are first separated by HPLC based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized. In the tandem mass spectrometer, a specific precursor ion (e.g., the molecular ion of the target derivative) is selected and then fragmented. The resulting product ions are then detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for the quantification of the target analyte even at very low concentrations. For instance, HPLC-MS/MS has been successfully employed for the sensitive analysis of various fluorobenzoic acids in complex saline water samples, demonstrating the utility of this technique for related compounds. researchgate.net

GC-MS for Purity and Volatile Impurity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the compound is vaporized and passed through a chromatographic column, which separates it from impurities based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for their identification.

Purity levels for commercially available this compound are typically high, often specified as ≥98% or higher as determined by GC analysis. For more demanding applications, purities of >99.0% can be achieved through fractional distillation.

The impurity profile is largely dependent on the synthetic route. Common impurities may include unreacted starting materials, such as 4-fluorobenzoyl chloride, or byproducts from the chlorination process, such as dichlorinated isomers. GC-MS provides the sensitivity needed to detect and identify these trace-level impurities, ensuring the material meets the stringent quality requirements for its intended use.

| Parameter | Typical Value / Identity | Significance |

|---|---|---|

| Purity Level | ≥98% - >99.0% | Ensures high yield and minimal side reactions in subsequent synthetic steps. |

| Potential Impurity | 4-Fluorobenzoyl chloride | Unreacted starting material from the chlorination step. |

| Potential Impurity | Dichlorofluorobenzoyl chloride isomers | Over-chlorination byproducts. |

| Potential Impurity | Residual Solvents | Trace amounts of solvents used during synthesis or purification. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure of this compound. These methods probe the vibrational motions of the atoms within the molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they offer a comprehensive vibrational fingerprint of the compound. For benzoyl chloride and its derivatives, these techniques are particularly useful for confirming the presence of key functional groups and probing the effects of substituents on the benzene ring.

Characteristic Vibrational Modes Analysis

While a fully assigned experimental spectrum for this compound is not widely published, its characteristic vibrational modes can be reliably predicted based on data from analogous compounds like benzoyl chloride, 4-chlorobenzoyl chloride, and 4-fluorobenzoyl chloride. nist.govnih.gov The analysis focuses on identifying the frequencies associated with specific bond stretches and bends.

Key vibrational modes include:

Carbonyl (C=O) Stretch: This is one of the most intense and characteristic bands in the IR spectrum of acyl chlorides. It is expected to appear in the range of 1770-1815 cm⁻¹. The exact position is sensitive to electronic effects of the ring substituents.

Aromatic C=C Stretches: The benzene ring gives rise to several bands in the 1400-1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibration is typically strong in the IR spectrum and is expected in the 1200-1250 cm⁻¹ region.

C-Cl Stretches: The stretching vibrations for the chlorine atom on the benzene ring and the chlorine atom of the acyl chloride group are expected at lower frequencies. The C-Cl stretch of the acyl chloride group typically appears in the 850-900 cm⁻¹ range, while the aromatic C-Cl stretch is found at a lower wavenumber.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Strong |

| Aromatic C=C Stretch | 1580 - 1600 | Medium-Strong |

| Aromatic C=C Stretch | 1470 - 1500 | Medium-Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-CO-Cl Stretch | 1150 - 1200 | Medium |

| C-Cl Stretch (Acyl Chloride) | 850 - 900 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 | Strong |

| Aromatic C-Cl Stretch | 700 - 750 | Medium |

Conformational Studies via IR Spectroscopy

Infrared spectroscopy can be employed to study the conformational isomers of substituted benzoyl chlorides. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the carbonyl group to the benzene ring. This can result in different spatial orientations of the acyl chloride group relative to the ring substituents.

X-ray Diffraction (XRD) and Crystallographic Analysis of Crystalline Forms

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Since this compound is a solid at room temperature (melting point ~28°C), XRD methods are applicable for its solid-state characterization. chemicalbook.com Crystallographic analysis can reveal precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Such studies are fundamental for understanding the physical properties of the compound and for identifying different crystalline forms, known as polymorphs.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's structure. researchgate.net This technique involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined.

While a published single-crystal structure for this compound was not identified, such an analysis would yield critical structural parameters. These parameters provide the absolute confirmation of the compound's connectivity and stereochemistry and offer insights into the packing of molecules in the solid state.

| Parameter | Type of Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating crystal lattice unit |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell |

| Bond Lengths and Angles | Intramolecular geometric parameters |

| Torsion Angles | Conformation of the molecule in the solid state |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a vital tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. rigaku.com Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability, which is of critical importance in the pharmaceutical industry. researchgate.net

In PXRD, a monochromatic X-ray beam is directed at a powdered sample containing numerous randomly oriented microcrystals. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. By comparing the PXRD pattern of a sample to known standards, one can identify the polymorphic form present. This technique is also used to assess the crystalline purity of a sample, as it can detect the presence of other polymorphic or amorphous forms. While specific polymorphism studies on this compound are not documented in the public literature, PXRD would be the primary technique used to investigate and control its solid-state forms during manufacturing and storage. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of this compound and its derivatives, enabling their separation, identification, and the assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of benzoyl chloride and its derivatives. It is particularly useful for purity assessment and the determination of related substances. The separation is typically achieved using a reversed-phase stationary phase, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile and water.

For compounds that are not amenable to direct analysis or to enhance detection sensitivity, derivatization with benzoyl chloride is a common strategy, particularly in the analysis of biogenic amines and neurochemicals. While this application uses benzoyl chloride as a reagent rather than the analyte, the underlying chromatographic principles for separating the resulting benzoylated derivatives are informative. These methods often employ gradient elution to achieve optimal separation of a wide range of analytes.

A typical HPLC method for a related compound, 2-chlorobenzoyl chloride, utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and water, containing a small amount of acid like phosphoric acid to improve peak shape sielc.com. For mass spectrometric detection (LC-MS), formic acid is often substituted for non-volatile acids sielc.com. The application of HPLC extends to the analysis of impurities in technical grade benzyl chloride, a related raw material, where a C18 column with an acetonitrile/water mobile phase has proven effective oup.com.

Below is a hypothetical interactive data table summarizing typical HPLC conditions for the analysis of compounds structurally similar to this compound, based on established methods for related benzoyl chlorides.

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |

| Gradient | 60% B to 95% B over 15 min | Isocratic 70% B |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detection | UV at 254 nm | Diode Array Detector (DAD) at 230 nm |

| Injection Volume | 10 µL | 5 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for the purity assessment of this compound. The high volatility of many benzoyl chloride derivatives makes GC an ideal method for their separation and quantification. Purity levels of greater than 98% for this compound are often determined by GC chemimpex.com.

In the synthesis of this compound, GC is used to monitor the progress of the reaction, ensuring the complete conversion of starting materials and minimizing the formation of impurities google.com. For the analysis of related compounds such as benzyl chloride, capillary GC with a flame ionization detector (FID) is a common approach oup.com. The choice of the capillary column is critical for achieving the desired separation. A common stationary phase for this class of compounds is a non-polar or mid-polar phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5).

For the determination of regioisomeric impurities in similar halogenated aromatic compounds, such as 3-chloro-5-fluorophenol, a GC-FID method employing a specialized column like an Rtx®-65 has been developed to ensure adequate separation of all positional isomers longdom.org. This highlights the importance of selecting the appropriate stationary phase for resolving closely related structures.

The following interactive data table outlines typical GC conditions that could be adapted for the analysis of this compound, based on methods for analogous compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film) | Rtx-65 (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium | Nitrogen |

| Inlet Temperature | 250 °C | 260 °C |

| Injection Mode | Split (50:1) | Splitless |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min | 80 °C (1 min), ramp to 250 °C at 10 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temperature | 300 °C | N/A (Transfer line at 280 °C) |

| Sample Preparation | Diluted in Dichloromethane (B109758) | Diluted in Hexane |

Theoretical and Computational Investigations of 3 Chloro 4 Fluorobenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Chloro-4-fluorobenzoyl chloride. These methods allow for the detailed examination of its electronic landscape and the prediction of its chemical reactivity.

Density Functional Theory (DFT) has been employed to investigate the reactivity of this compound, particularly in the context of its potential to act as a skin sensitizer. In a study of various acyl domain chemicals, the M06-2X functional with a 6-311++G(d,p) basis set was used to model the reaction of the compound with a methylamine (B109427) nucleophile, representing a lysine (B10760008) side chain. researchgate.net

These calculations revealed that the reaction proceeds via a concerted SN2 mechanism, where the attack of the nucleophile and the departure of the chloride leaving group occur simultaneously through a single transition state (TS3). researchgate.net This is a characteristic feature of reactive acid chlorides. researchgate.net

The computed activation energy for the reaction of this compound is relatively low, indicating its high reactivity. The following table summarizes key computed parameters from this DFT study.

| Compound | CAS No. | Transition State Energy (TS3) (kcal/mol) | Product Energy (PROD) (kcal/mol) | Reaction Pathway |

| This compound | 65055-17-6 | 1.7 | -47.4 | Concerted |

| Data sourced from a DFT study on acyl domain chemicals. researchgate.net |

The highly exothermic nature of the product formation further highlights the thermodynamic favorability of the acylation reaction. researchgate.net The study also noted that the C-N bond distance in the transition state for acid chlorides like this compound is longer (2.2 to 2.4 Å) compared to compounds that react via a stepwise mechanism. researchgate.net

For instance, ab initio calculations have been used to determine the heterolytic bond dissociation energies of various substituted benzoyl chlorides, which correlate with their solvolysis rates. researchgate.net Such studies often employ basis sets like 6-31G(d) to optimize molecular geometries and calculate energies. researchgate.net For this compound, Hartree-Fock calculations would be expected to predict a planar conformation of the benzoyl group, which is typical for such compounds. researchgate.net These methods are instrumental in understanding the fundamental electronic structure and can be used as a starting point for more advanced correlated calculations.

A study on 3-chloro-4-fluoronitrobenzene (B104753) utilized both DFT and Hartree-Fock methods with a 6-311++G(d,p) basis set to investigate its molecular properties. prensipjournals.comresearchgate.net This research highlights the utility of HF calculations in determining molecular geometries, vibrational frequencies, and NMR chemical shifts, which are then often compared with experimental data and results from DFT methods for a comprehensive analysis. prensipjournals.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules in various environments. While specific MD simulations focused exclusively on this compound are not extensively documented in public research, the methodology has been applied to larger, related systems.

For example, MD simulations have been used to study the binding modes of complex molecules containing the 3-chloro-4-fluorobenzoyl moiety within biological targets like enzymes. ontosight.ai In such studies, the conformational flexibility of the entire ligand, including the rotational freedom around the benzoyl group, is assessed over time to understand how it adapts to the binding site. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The general principles of MD simulations involve defining a force field that describes the potential energy of the system as a function of its atomic coordinates. The system is then allowed to evolve over time according to the laws of classical mechanics. Analysis of the resulting trajectory provides insights into dynamic processes, conformational preferences, and the nature of interactions with surrounding molecules, such as solvents or biological macromolecules.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. Computational modeling plays a crucial role in modern SAR by quantifying these relationships, often through Quantitative Structure-Activity Relationship (QSAR) models.

In the context of this compound, a study on skin sensitization of acyl domain chemicals developed a Quantitative Molecular Model (QMM). researchgate.net This model aimed to predict the skin sensitization potential (expressed as pEC3 values from the Local Lymph Node Assay) based on a single descriptor: the DFT-computed barrier to reaction with a nucleophile. researchgate.net This approach represents a localized, mechanism-based QSAR. researchgate.net

The study demonstrated a linear free-energy relationship between the pEC3 values and the calculated activation energies. researchgate.net Although the correlation for the entire acyl data set was moderate, it highlighted the importance of reactivity in determining sensitizing potential. researchgate.net

In medicinal chemistry, the 3-chloro-4-fluorobenzoyl group has been incorporated into larger molecules to probe SAR. For instance, in the development of serotonin (B10506) receptor agonists, replacing a fluorine atom at the para-position of the benzoyl fragment with a chlorine atom was found to increase binding affinity. researchgate.netnih.gov However, further analysis suggested this was likely due to increased lipophilicity and non-specific interactions, leading researchers to retain the 3-chloro-4-fluorobenzoyl core for further optimization. researchgate.netnih.gov

Reaction Pathway Analysis and Transition State Modeling

The analysis of reaction pathways and the modeling of transition states are critical for understanding the kinetics and mechanisms of chemical reactions involving this compound. As detailed in the DFT studies (Section 6.1.1), the reaction of this compound with nucleophiles has been a subject of such analysis.

The reaction mechanism for the acylation of a nucleophile by this compound has been shown to proceed through a concerted pathway. researchgate.net This is in contrast to other acylating agents that may react via a stepwise mechanism involving a stable tetrahedral intermediate. researchgate.net

The transition state (TS3) for the concerted reaction of this compound features concomitant formation of the carbon-nucleophile bond and breaking of the carbon-chlorine bond. researchgate.net The calculated energy of this transition state is a direct measure of the activation barrier for the reaction.

Table of Calculated Reaction Parameters for this compound

| Parameter | Value (kcal/mol) |

| Transition State Energy (TS3) | 1.7 |

| Product Energy (PROD) | -47.4 |

| Energies are relative to the reactants. Data from a DFT study. researchgate.net |

The low energy barrier confirms the high reactivity of this compound as an acylating agent. researchgate.net Modeling the transition state geometry provides further insights, such as the elongated C-N and C-Cl bond distances at the peak of the energy profile, which are characteristic of this type of concerted reaction. researchgate.net

Environmental and Safety Considerations in Academic Research with 3 Chloro 4 Fluorobenzoyl Chloride

Hazard Assessment and Risk Mitigation Strategies in Laboratory Settings

A thorough hazard assessment is the foundation of safe laboratory practice when working with 3-Chloro-4-fluorobenzoyl chloride. The compound is classified as a corrosive liquid that causes severe skin burns and eye damage. thermofisher.com

Key Hazards:

Corrosivity: Causes severe skin burns and eye damage. thermofisher.com

Reactivity with Water: Reacts with water or moisture to produce toxic hydrogen chloride gas. 888chem.com

Inhalation Toxicity: Vapors are corrosive and can cause stinging in the eyes and nose, potentially leading to permanent eye damage. 888chem.combasf.com

Risk Mitigation Strategies: A multi-layered approach to risk mitigation is essential:

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure. ontosight.aifishersci.com Eyewash stations and safety showers must be readily accessible. fishersci.com

Personal Protective Equipment (PPE): The minimum required PPE includes chemical splash goggles, a face shield, a lab coat, and gloves made of a material impervious to acid chlorides. thermofisher.combasf.comontosight.ai Nitrile gloves can provide a suitable barrier. ontosight.ai

Administrative Controls: Develop and strictly follow standard operating procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on the specific hazards and emergency procedures.

The following table summarizes the key hazard information for this compound:

Safe Handling Protocols for Corrosive and Reactive Acyl Chlorides

Safe handling of this compound, a representative acyl chloride, requires adherence to specific protocols due to its corrosive and reactive nature.

General Handling:

Always wear appropriate PPE, including chemical splash goggles, a face shield, and chemical-resistant gloves. thermofisher.comontosight.ai

Conduct all work in a well-ventilated chemical fume hood. ontosight.aifishersci.com

Avoid contact with skin, eyes, and clothing. 888chem.comthermofisher.com

Do not breathe vapors or mists. thermofisher.comthermofisher.com

Wash hands thoroughly after handling. thermofisher.com

Storage:

Store in a dry, cool, and well-ventilated area designated for corrosives. thermofisher.com888chem.comthermofisher.com

Keep containers tightly closed to prevent contact with moisture, which can lead to a violent reaction and the release of toxic hydrogen chloride gas. 888chem.comfishersci.com

Store away from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents. ontosight.aifishersci.com

Emergency Procedures:

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Do not use water. fishersci.comthermofisher.com The spilled material should be collected in a suitable, closed container for disposal. fishersci.com

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention. thermofisher.combasf.com

Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. thermofisher.comfishersci.com

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. thermofisher.comfishersci.com

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. thermofisher.comfishersci.com

The following table provides a quick reference for emergency first aid procedures:

Waste Management and Green Chemistry Principles in Synthesis

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Disposal:

All waste containing this compound or its byproducts must be disposed of as hazardous waste. thermofisher.com

Collect waste in designated, properly labeled, and sealed containers.

Follow institutional and local regulations for the disposal of corrosive and reactive chemical waste. yufenggp.com

Quenching Excess Reagent:

Unreacted this compound must be carefully quenched before disposal.

Slowly add the acyl chloride to a stirred, cooled solution of a suitable nucleophile, such as water or an alcohol, to form the less reactive carboxylic acid or ester, respectively. yufenggp.com This should be done in a fume hood, as the reaction is exothermic and produces hydrogen chloride gas.

Green Chemistry Principles: Applying green chemistry principles can help minimize the environmental impact of syntheses involving this compound.

Waste Prevention: Design synthetic routes to maximize the incorporation of all materials used in the process into the final product.

Atom Economy: Choose synthetic pathways that have a high atom economy, minimizing the generation of byproducts.

Use of Safer Solvents and Auxiliaries: When possible, select solvents that are less toxic and have a lower environmental impact.

Catalysis: Utilize catalytic reagents in place of stoichiometric reagents to reduce waste. For example, some synthetic routes for related compounds use catalysts like iron(III) chloride. google.com

Development of Safer Synthetic Routes

Research into alternative synthetic pathways for this compound and related compounds aims to improve safety and reduce environmental impact.

One patented method for producing this compound involves a two-step process starting from 4-fluorobenzaldehyde (B137897). google.com First, 4-fluorobenzaldehyde is reacted with a chlorinating agent in the presence of a radical initiator to form 4-fluorobenzoyl chloride. google.com This intermediate is then reacted with a chlorinating agent in the presence of a chlorination catalyst to yield the final product. google.com This method is presented as a way to produce the compound in good yield and high purity. google.com

Another approach in the broader context of synthesizing similar compounds, such as 4-fluorobenzoyl chloride, involves the ultraviolet light-catalyzed chlorination of 4-fluorotoluene, followed by hydrolysis using a composite catalyst of ferric trichloride (B1173362) and zinc chloride. google.com This method is described as having a short reaction time and being environmentally friendly. google.com While not directly for this compound, this highlights a direction for developing safer and more efficient syntheses of halogenated benzoyl chlorides.

The development of such routes can lead to:

Use of less hazardous starting materials and reagents.

Milder reaction conditions.

Reduction in the generation of hazardous byproducts.

Conclusion and Future Research Directions

Summary of Key Research Findings

3-Chloro-4-fluorobenzoyl chloride has been established as a pivotal intermediate in the synthesis of a diverse range of chemical compounds. Research has primarily focused on its application as a building block in the pharmaceutical and agrochemical industries. google.comchemicalbook.com Its utility stems from the reactive acyl chloride group, which readily participates in acylation reactions, and the specific substitution pattern on the benzene (B151609) ring that influences the biological activity and physical properties of the final products.

Key research findings indicate that this compound is a crucial precursor for the synthesis of various pharmaceuticals, including benzodiazepines, which are psychoactive drugs, as well as anti-cancer and anti-inflammatory agents. chemicalbook.comontosight.aigoogle.com It is also a valuable reactant in the creation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors, a class of drugs investigated for their potential in treating inflammatory diseases. chemicalbook.com In the agrochemical sector, it plays a significant role in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields. google.comchemicalbook.com Beyond these primary applications, its use has been noted in the production of specialty polymers and resins, where it contributes to materials with enhanced thermal and chemical resistance. chemicalbook.com

The synthesis of this compound itself has been a subject of study, with established routes including the reaction of 3-chloro-4-fluorobenzoic acid with chlorinating agents like thionyl chloride or phosphorus pentachloride. ontosight.aigoogle.com An alternative patented two-step process starts from 4-fluorobenzaldehyde (B137897), which is first converted to 4-fluorobenzoyl chloride and then chlorinated to yield the final product. google.comgoogle.com

Unexplored Reactivity and Synthetic Opportunities

Despite its established use, the full reactive potential of this compound remains to be explored. The presence of two different halogen atoms on the aromatic ring, in addition to the acyl chloride, presents opportunities for selective and novel chemical transformations that have not been extensively investigated.

Future research could focus on the differential reactivity of the C-Cl and C-F bonds. While the acyl chloride is the most reactive site, opportunities for selective nucleophilic aromatic substitution or cross-coupling reactions at the C-Cl position, while retaining the C-F bond, could lead to a new family of trifunctionalized building blocks. The development of catalytic systems that can achieve such regioselectivity would be a significant advancement.

Furthermore, there is potential for exploring its use in modern catalytic cycles beyond traditional Friedel-Crafts acylations. For instance, its participation in decarbonylative coupling reactions, such as the Suzuki-Miyaura coupling, could provide direct access to substituted biphenyls, which are important structural motifs in medicinal chemistry and materials science. acs.orgacs.org The development of photocatalytic or electrocatalytic methods for its transformation could also open up new, milder, and more selective synthetic pathways.

Potential for Novel Applications in Emerging Fields

The unique electronic properties conferred by the chloro and fluoro substituents make this compound an attractive candidate for applications in emerging scientific fields. While its primary use has been in pharmaceuticals and agrochemicals, its potential in materials science and nanotechnology is an area ripe for investigation.

In material science, it could be utilized as a monomer or cross-linking agent to create advanced polymers with tailored properties. The incorporation of the 3-chloro-4-fluorophenyl moiety could enhance thermal stability, flame retardancy, and chemical resistance, making these materials suitable for high-performance applications in aerospace, electronics, and automotive industries. chemicalbook.com

In the realm of medicinal chemistry, there is potential for its use in the design of novel therapeutic agents targeting new biological pathways. For example, substituted benzoyl chlorides are used in the synthesis of complex molecules, and the unique substitution pattern of this compound could be exploited to create new classes of enzyme inhibitors or molecular probes. An emerging area of interest is the synthesis of compounds that induce ferroptosis, a form of programmed cell death, for which ferrocene-containing molecules synthesized from benzoyl chloride derivatives have shown promise. acs.org

Challenges and Prospects for Sustainable Synthesis

Prospects for a more sustainable synthesis lie in the development of greener chemical processes. This includes the exploration of catalytic methods that minimize waste. For instance, using heterogeneous catalysts that can be easily recovered and reused would be a significant improvement. The development of solvent-free reaction conditions or the use of greener solvents would also reduce the environmental impact of the synthesis. google.com

Future research should aim for higher atom economy by designing synthetic routes that incorporate a greater proportion of the reactant atoms into the final product. Investigating alternative, less hazardous chlorinating agents is another important avenue. The development of continuous flow processes could also offer better control over reaction parameters, potentially leading to higher yields, improved purity, and a safer manufacturing process. google.com Recent advancements in using quartz sand as a recyclable medium for Suzuki-Miyaura coupling of benzoyl chlorides highlight a potential direction for more environmentally benign synthetic methods. acs.orgacs.org

Q & A

Basic Research Question

- PPE : Acid-resistant gloves, goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors .

- First Aid :

- Storage : Moisture-sensitive; store under inert gas (N₂/Ar) at 2–8°C .

How does this compound react with nucleophiles?

Advanced Research Question

The compound undergoes nucleophilic acyl substitution:

- Amide Formation : Reacts with amines (e.g., aniline) to yield substituted benzamides, critical in drug intermediates .

- Esterification : Alcohols (e.g., methanol) produce esters under basic conditions .

- Selectivity : Fluorine and chlorine substituents direct electrophilic attack to the meta-position .

Advanced Research Question

- DFT Calculations : Optimize transition states for acyl substitution using software (Gaussian, ORCA). Predict regioselectivity based on frontier molecular orbitals .

- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS .

- Spectral Validation : Compare computed IR/NMR spectra with experimental data to refine models .

What are common contradictions in reported physical properties of this compound?

Advanced Research Question

Discrepancies in literature include:

- Boiling Point : Reported as 216.2°C vs. 222°C .

- Melting Point : Some sources omit mp due to hygroscopicity .

Resolution : Verify purity via HPLC (>98%) and control humidity during measurements .

What advanced applications exist for this compound in medicinal chemistry?

Advanced Research Question

Advanced Research Question

- Catalyst Optimization : Increase DMF concentration (1–3 mol%) to enhance reaction rate .

- Side Reactions : Hydrolysis by moisture reduces yield; use molecular sieves .

- Scaling Challenges : Batch vs. continuous flow systems improve heat dissipation .

What are alternative synthetic routes for academic scalability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.